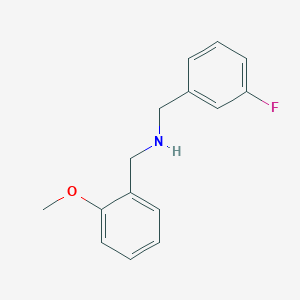

(3-Fluorobenzyl)(2-methoxybenzyl)amine

Description

Significance of Benzylamine (B48309) Derivatives in Advanced Chemical Research

Benzylamine derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. ontosight.aichemicalbook.com Their structural motif is found in numerous pharmaceuticals, highlighting their importance in drug discovery and development. wikipedia.org For instance, derivatives of benzylamine have been investigated for their potential antimicrobial and anticancer properties. ontosight.ai In materials science, these compounds are utilized in the development of advanced polymers and composites, where they can enhance properties such as thermal stability and conductivity. sinocurechem.com The reactivity of the amine group, coupled with the stability of the benzyl (B1604629) moiety, makes them ideal precursors for a variety of chemical transformations. sinocurechem.com

The Role of Fluorine and Methoxy (B1213986) Moieties in Amine Chemistry

The introduction of fluorine and methoxy groups onto the benzylamine scaffold can significantly alter the molecule's properties.

Fluorine: As the most electronegative element, fluorine's incorporation into organic molecules can have profound effects on their electronic properties, lipophilicity, and metabolic stability. tandfonline.com In medicinal chemistry, the strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life. nih.gov The presence of a C-F bond, being stronger than a C-H bond, enhances the molecule's stability. nih.gov Furthermore, fluorination can influence the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a compound's bioavailability and its ability to bind to biological targets. tandfonline.comnih.gov

Methoxy Group: The methoxy group (–OCH₃) is another common substituent in medicinal chemistry and is prevalent in many natural products and approved drugs. nih.gov It can influence a molecule's conformation and its binding to target proteins. nih.gov The methoxy group is considered an electron-donating group when at the para position of a benzene (B151609) ring, but can act as an electron-withdrawing group at the meta position. wikipedia.org This electronic influence can modulate the reactivity of the molecule. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. nih.gov In some contexts, the methoxy group can be cleaved to reveal a hydroxyl group, which can be a site for further chemical modification. acs.orgrsc.org

Overview of Research Trends in Halogenated and Alkoxy-Substituted Amines

Current research in the field of halogenated and alkoxy-substituted amines is focused on several key areas. There is a growing interest in developing novel synthetic methodologies for the selective introduction of halogen and alkoxy groups into complex molecules. rsc.org This includes the use of advanced catalytic systems to achieve high regioselectivity and stereoselectivity. nottingham.ac.uk

In medicinal chemistry, a significant trend is the design and synthesis of new drug candidates that incorporate these moieties to optimize pharmacokinetic and pharmacodynamic properties. mdpi.com The use of fluorinated and methoxy-substituted building blocks is becoming increasingly common in the construction of compound libraries for high-throughput screening.

Furthermore, there is an expanding effort to understand the precise role of these substituents in molecular interactions through computational modeling and structural biology. This knowledge aids in the rational design of molecules with desired biological activities. The synergy between synthetic chemistry, medicinal chemistry, and computational science continues to drive innovation in the development of novel halogenated and alkoxy-substituted amines.

Data on Related Benzylamine Derivatives

To illustrate the properties of substituted benzylamines, the following table provides data on related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | 185 | 1.543 |

| 2-Methoxybenzylamine (B130920) | 6850-57-3 | C₈H₁₁NO | 137.18 | 227 | 1.548 |

| 3-Methoxybenzylamine | 5071-96-5 | C₈H₁₁NO | 137.18 | 140 | 1.547 |

| 4-Fluorobenzylamine | 140-75-0 | C₇H₈FN | 125.14 | 183 | 1.513 |

General Synthetic Strategies for Diarylmethanamines

The construction of the diarylmethanamine framework can be achieved through several established synthetic transformations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and tolerance to various functional groups.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, offering a versatile and widely applicable method for forming carbon-nitrogen bonds. nih.govresearchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. pearson.com For the synthesis of (3-Fluorobenzyl)(2-methoxybenzyl)amine, this can be approached in two ways: the reaction of 3-fluorobenzaldehyde (B1666160) with 2-methoxybenzylamine or the reaction of 2-methoxybenzaldehyde (B41997) with 3-fluorobenzylamine (B89504).

The initial step in reductive amination is the condensation of a carbonyl compound with a primary amine to form an imine. This reaction is a reversible equilibrium, and the removal of water can drive it towards the imine product. The imine can be isolated before reduction or, more commonly, generated in situ in a one-pot reaction with the reducing agent. pearson.com

For the synthesis of diarylmethanamines, a variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. acs.org Catalytic hydrogenation over metals like palladium or nickel is also a highly effective and clean method. rsc.org

While direct synthesis of this compound is not explicitly detailed in the provided literature, analogous reactions provide insight into typical conditions. For example, the reductive amination of various benzaldehyde derivatives with benzylamine derivatives has been extensively studied.

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | Benzylamine | Co-containing composites/H₂ | Methanol | 100 °C, 100 bar H₂ | 92% |

| Benzaldehyde | Benzylamine | Zinc dust | 5% aq. NaOH | Room Temperature, 24 h | 69-72% |

| Substituted Benzaldehydes | p-Aminobenzoic acid | NaBH₄ | Methanol | Not specified | 88-98% |

Note: The data in this table is derived from analogous reactions and is intended to be representative of the synthesis of this compound. acs.orgmdpi.comresearchgate.net

The use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst is a highly atom-economical and environmentally benign approach to reductive amination. researchgate.net Catalysts based on noble metals such as palladium, platinum, and rhodium, as well as non-noble metals like nickel and cobalt, have proven effective. mdpi.comcaltech.edu The reaction typically proceeds by the initial formation of an imine, which is then hydrogenated on the catalyst surface. organic-chemistry.org

The efficiency and selectivity of catalytic reductive amination can be influenced by various factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, in the reductive amination of p-methoxybenzaldehyde with benzylamine, cobalt-containing composite catalysts have demonstrated high yields under elevated hydrogen pressure and temperature. mdpi.com

Electrochemical methods offer a sustainable alternative to conventional chemical reducing agents. In electrochemical reductive amination, an electric current is used to drive the reduction of the imine intermediate. chemrxiv.org This approach avoids the use of stoichiometric metal hydrides or high-pressure hydrogen gas. nih.gov

Recent studies have demonstrated the feasibility of electrochemical reductive amination of benzaldehyde with ammonia (B1221849) to produce benzylamine, with silver being an effective electrocatalyst. caltech.edu The reaction proceeds via an inner-sphere mechanism on the catalyst surface, achieving high Faradaic efficiency. caltech.edu While specific applications to the synthesis of complex diarylmethanamines like this compound are still emerging, the principles suggest a promising avenue for future development. researchgate.net

N-Alkylation Strategies

The formation of the C-N bond in diarylmethanamines can also be achieved through the N-alkylation of a primary amine with a suitable alkylating agent. For the synthesis of this compound, this would involve the reaction of 3-fluorobenzylamine with a 2-methoxybenzyl halide (e.g., chloride or bromide) or the reaction of 2-methoxybenzylamine with a 3-fluorobenzyl halide.

This method often requires a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine). The choice of solvent can also play a crucial role in the reaction's success. Over-alkylation to form a tertiary amine can be a competing side reaction, but reaction conditions can often be optimized to favor mono-alkylation. wikipedia.org

Palladium-catalyzed N-alkylation of amines with alcohols has also emerged as a powerful method, proceeding through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde.

| Amine | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| p-Methoxybenzylamine | 1-Bromobutane | Cs₂CO₃ | DMF | Not specified | Good yields |

| Aniline | Benzyl alcohol | NHC-Ir(III) complex/tBuOK | Solvent-free | 120 °C, 20 h | High yields |

| Hexylamine | Substituted benzyl alcohols | Ru complex/KOtBu | tert-Amyl alcohol | 24 h | Good conversions |

Note: The data in this table is derived from analogous reactions and is intended to be representative of the synthesis of this compound. wikipedia.orgrsc.orgresearchgate.net

Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgacsgcipr.org This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a strong base. libretexts.org While the classic Buchwald-Hartwig reaction is primarily used for forming C(sp²)-N bonds, its application to the formation of C(sp³)-N bonds, as in the case of diarylmethanamines from two benzyl partners, is less common but conceptually feasible.

A potential, though non-traditional, Buchwald-Hartwig approach to this compound could involve the coupling of a benzylamine with a benzyl halide. However, the more established application of this methodology is in the synthesis of N-aryl benzylamines. For example, benzylamine can be coupled with aryl bromides in good yields. rsc.org The development of ligands and reaction conditions for the direct cross-coupling of two different benzyl moieties to form a diarylmethanamine remains an area of active research.

Targeted Introduction of Fluorine Substituents

The incorporation of fluorine into molecules, particularly those of pharmaceutical interest, is a significant area of research due to the unique properties that fluorine imparts. Various strategies have been developed for the targeted introduction of fluorine into amine-containing structures like benzylamines.

Fluorination of Amines and Related Precursors

Direct fluorination of amines or their precursors is a key strategy for synthesizing fluorinated amine compounds.

Hydrogenation Reduction of Fluorine-Containing Nitro Compounds

A common and effective method for the synthesis of fluoro-substituted anilines and benzylamines is the reduction of the corresponding nitro compounds. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. ncert.nic.inwikipedia.orgcommonorganicchemistry.com This method is efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com For example, 3-fluoronitrobenzene could be reduced to 3-fluoroaniline, a potential precursor for more complex benzylamines.

Reduction with metals in an acidic medium, such as iron in the presence of hydrochloric acid, is another established method. ncert.nic.inwikipedia.org This technique is often preferred in industrial settings due to its cost-effectiveness. ncert.nic.in Other reagents like tin(II) chloride (SnCl2) and sodium hydrosulfite also effectively reduce aromatic nitro groups to amines. wikipedia.org

Recent advancements have explored biocatalytic approaches. For instance, a hydrogenase enzyme immobilized on carbon black has been shown to be a highly selective catalyst for the hydrogenation of nitroarenes to anilines under mild, aqueous conditions. nih.gov This method demonstrates high yields and tolerance to a wide range of functional groups. nih.gov

| Reagent/Catalyst | Substrate Type | Product | Key Features | Reference |

| H2/Pd-C | Aromatic/Aliphatic Nitro | Amine | Widely applicable, but can reduce other functional groups. | commonorganicchemistry.com |

| H2/Raney Nickel | Aromatic/Aliphatic Nitro | Amine | Useful when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/HCl | Aromatic Nitro | Amine | Cost-effective, often used in industrial scale. | ncert.nic.inwikipedia.org |

| SnCl2 | Aromatic Nitro | Amine | Mild conditions, good for substrates with other reducible groups. | wikipedia.org |

| Hydrogenase/Carbon Black | Aromatic Nitro | Amine | Highly selective, mild aqueous conditions, reusable catalyst. | nih.gov |

Fluoroamination of Alkenes

Fluoroamination of alkenes is a powerful method for the simultaneous introduction of both a fluorine atom and an amino group across a double bond, leading to the formation of β-fluoroamines. This strategy is particularly valuable for synthesizing complex fluorinated molecules.

Various methods have been developed for the fluorofunctionalization of alkenes. researchgate.net One approach involves the use of hypervalent iodine compounds to promote the fluoroamination of alkenes. nih.gov Chiral aryl iodide-catalyzed fluorination of allylic amines using HF-pyridine as the fluoride source can produce syn-β-fluoroaziridine building blocks with high diastereo- and enantioselectivity. nih.gov These aziridines can then be opened to yield the desired β-fluoroamines.

Another strategy involves the iodine-mediated fluorination of alkenes. The reaction of alkenes with molecular iodine, an HF-pyridine complex, and an oxidant like potassium persulfate results in the regioselective synthesis of 2-fluoroalkyl iodides. organic-chemistry.org These intermediates can be further functionalized by reaction with nucleophiles, including amines, to produce β-fluoroamines. organic-chemistry.org

| Method | Reagents | Intermediate/Product | Key Features | Reference |

| Catalytic Fluoroaziridination | Chiral Aryl Iodide, HF-Pyridine, mCPBA | syn-β-fluoroaziridine | High diastereo- and enantioselectivity. | nih.gov |

| Iodofluorination | I2, HF-Pyridine, K2S2O8 | 2-Fluoroalkyl Iodide | Regioselective, versatile intermediate for further substitution. | organic-chemistry.org |

Deoxyfluorination Reactions

Deoxyfluorination is a process where a hydroxyl group is replaced by a fluorine atom. This method is particularly useful for synthesizing fluorinated compounds from readily available alcohols. thieme-connect.com

A variety of deoxyfluorination reagents have been developed, including DAST (diethylaminosulfur trifluoride) and its more stable analogue, Deoxo-Fluor. thieme-connect.com These reagents are effective for the conversion of primary and secondary alcohols to the corresponding alkyl fluorides. sigmaaldrich.com More recent developments include reagents like PyFluor and AlkylFluor, which offer improved functional group tolerance and ease of handling. thieme-connect.com

The application of deoxyfluorination to the synthesis of fluorinated amines often involves the fluorination of a precursor molecule containing a hydroxyl group. For example, a hydroxy-substituted benzyl alcohol could be fluorinated prior to its conversion to a benzylamine. It's important to note that the presence of basic or nucleophilic groups, such as amines, within the substrate can sometimes interfere with the reaction, although N-Boc protected amines are generally well-tolerated. sigmaaldrich.com

Pentafluoropyridine (PFP) has also been shown to be an effective deoxyfluorination reagent for carboxylic acids, converting them to acyl fluorides which can then react with amines in a one-pot process to form amides. nih.gov

| Reagent | Substrate | Product | Key Features | Reference |

| Deoxo-Fluor | Alcohols | Alkyl Fluorides | More thermally stable than DAST. | thieme-connect.com |

| PyFluor | Alcohols | Alkyl Fluorides | Good functional group tolerance. | thieme-connect.com |

| AlkylFluor | Alcohols | Alkyl Fluorides | Bench-stable reagent. | thieme-connect.com |

| Pentafluoropyridine (PFP) | Carboxylic Acids | Acyl Fluorides | Mild conditions, enables one-pot amidation. | nih.gov |

Strategies for Aromatic Fluorination in Benzyl Amine Synthesis

Direct fluorination of the aromatic ring of a benzylamine or its precursor is a direct route to the desired fluorinated compounds. This can be achieved through various C-H activation and fluorination strategies.

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are versatile reagents for the direct fluorination of aromatic C-H bonds. rsc.org Palladium-catalyzed reactions have been developed for the regioselective C-H bond fluorination of arenes and heteroarenes using NFSI. rsc.org

Another approach involves the direct fluorination of benzylic C(sp3)-H bonds. organic-chemistry.org Visible light-activated diarylketone catalysts can selectively abstract a benzylic hydrogen atom, which is then trapped by a fluorine radical donor like Selectfluor. organic-chemistry.org This metal-free protocol allows for the chemoselective introduction of a fluorine atom into various aromatic compounds. organic-chemistry.org

Electrochemical methods have also been employed for benzylic C-H fluorination. beilstein-journals.org Anodic oxidation of benzylic substrates in the presence of a fluoride source, such as Et3N·3HF, can lead to the formation of benzyl fluorides. beilstein-journals.org

Asymmetric Synthetic Approaches for Fluorinated Amines

The synthesis of chiral, enantiomerically enriched fluorinated amines is of great importance in medicinal chemistry. nih.gov Several asymmetric methods have been developed to achieve this.

One strategy involves the use of N-tert-butylsulfinyl imines as chiral auxiliaries. nih.gov Stereoselective addition of nucleophiles to or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines can produce fluorinated chiral amines with high stereoselectivity. nih.gov

Biocatalytic methods have also emerged as powerful tools for the asymmetric synthesis of fluoroamines. Reductive aminase enzymes (RedAms) from fungal species can catalyze the reductive amination of α-fluoroacetophenones to yield β-fluoro primary or secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk

The ring-opening of chiral aziridines with a fluoride source like Et3N·3HF is another method for preparing chiral fluoroamines. researchgate.net This reaction can produce a mixture of regioisomeric fluorinated amines. researchgate.net Additionally, the hydrofluorination of enantiopure aziridines can be achieved using in situ generated amine-HF reagents, providing access to medicinally relevant β-fluoroamine building blocks. organic-chemistry.org

| Method | Key Reagent/Catalyst | Product Type | Key Features | Reference |

| Sulfinyl Imine Chemistry | N-tert-butylsulfinyl imines | Chiral Fluorinated Amines | High stereoselectivity, broad substrate scope. | nih.gov |

| Biocatalysis | Reductive Aminases (RedAms) | Chiral β-Fluoroamines | High conversion and enantiomeric excess (>99% ee). | whiterose.ac.uk |

| Aziridine Ring-Opening | Et3N·3HF | Chiral Fluoroamines | Can yield regioisomeric products. | researchgate.net |

| Asymmetric Fluoro-functionalization | Dianionic Phase-Transfer Catalyst | Chiral Allylic Fluorides | Highly enantioselective. | organic-chemistry.org |

An in-depth examination of the synthetic approaches for producing this compound reveals a variety of chemical strategies. These methodologies focus on the efficient incorporation of key functional groups and the strategic construction of the final molecular architecture. This article explores the specific techniques for introducing methoxy substituents, compares different synthetic philosophies, and delves into the optimization of reaction parameters, with a particular emphasis on catalytic systems.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDNPJWFVLWKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355135 | |

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-39-6 | |

| Record name | 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 Fluorobenzyl 2 Methoxybenzyl Amine

Reaction Mechanisms in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically proceeding through a two-step sequence involving the formation of an imine or iminium ion, followed by its reduction. The synthesis of the secondary amine (3-Fluorobenzyl)(2-methoxybenzyl)amine would most commonly be achieved through the reaction of 3-fluorobenzaldehyde (B1666160) with 2-methoxybenzylamine (B130920), or alternatively, 2-methoxybenzaldehyde (B41997) with 3-fluorobenzylamine (B89504), in the presence of a suitable reducing agent.

Imine Formation and Reduction Pathways

The initial step of this process is the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. wikipedia.orgrsc.org This intermediate then undergoes dehydration to form the corresponding imine. wikipedia.orgharvard.edu The equilibrium of this reaction is often driven towards the imine by the removal of water.

The subsequent reduction of the imine is the final step in forming the target amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. sigmaaldrich.comrsc.org The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is particularly effective as it is more selective for the reduction of the protonated imine over the starting aldehyde. harvard.edu

The general pathway can be summarized as follows:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, forming a carbocation that is stabilized by the adjacent nitrogen, leading to the formation of an iminium ion.

Reduction: A hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final secondary amine.

Transient Directing Group (TDG) Mechanisms

While not directly applicable to the synthesis of this compound itself, the concept of transient directing groups (TDGs) is a powerful strategy in the functionalization of amines. snnu.edu.cnsioc-journal.cnnih.gov In these reactions, the amine reacts reversibly with a catalytic amount of an aldehyde or ketone to form an imine in situ. This transient imine then acts as a directing group to guide a metal catalyst to a specific C-H bond for functionalization. snnu.edu.cnnih.gov This approach avoids the need for the installation and subsequent removal of a directing group, thus improving synthetic efficiency. nih.gov For a molecule like this compound, if it were to be further functionalized, a TDG strategy could potentially be employed by reacting it with a suitable carbonyl compound.

C-H Activation and Functionalization Processes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For a molecule such as this compound, several C-H bonds are available for potential activation, including the benzylic C(sp³)–H bonds and the aromatic C(sp²)–H bonds on both phenyl rings.

Site-Selective α-C(sp³)–H Arylation of Dialkylamines

The arylation of the α-C(sp³)–H bonds of this compound would represent a powerful method for the construction of more complex molecular architectures. Such reactions are often achieved using transition metal catalysis, frequently involving a directing group to control the site of activation. The nitrogen atom of the amine can itself coordinate to the metal center, directing the activation to one of the benzylic positions. The relative acidity and steric accessibility of the C-H bonds on the 3-fluorobenzyl and 2-methoxybenzyl groups would play a crucial role in determining the regioselectivity of this transformation.

Directed Ortho-Metalation and Substitution Mechanisms

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.org In this compound, the methoxy (B1213986) group on the 2-methoxybenzyl moiety is a potential DMG. The lone pairs on the oxygen atom can chelate to the lithium cation, facilitating the deprotonation of the C-H bond at the C3 position of that ring. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent.

The fluorine atom on the 3-fluorobenzyl ring is generally considered a weaker directing group compared to the methoxy group. harvard.edu Therefore, in a competitive scenario, ortho-lithiation would be expected to occur preferentially on the methoxy-substituted ring.

Understanding the Influence of Fluorine on Reaction Pathways

The presence of a fluorine atom on one of the aromatic rings of this compound can significantly influence the reactivity and selectivity of various transformations. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect), while also possessing a weak resonance-donating effect (+R effect) due to its lone pairs.

In the context of C-H activation and directed ortho-metalation, the inductive effect of the fluorine atom increases the acidity of the aromatic protons on the 3-fluorobenzyl ring, potentially making them more susceptible to deprotonation. However, the position of the fluorine atom (meta to the benzylic carbon) means this effect is less pronounced at the ortho positions.

Furthermore, the fluorine atom can influence the coordination of the molecule to a metal center in catalytic reactions. The Lewis basicity of the fluorine can lead to interactions with the metal, which could either facilitate or hinder certain reaction pathways. The interplay between the electronic effects of the fluorine and methoxy substituents, as well as their steric properties, would ultimately govern the regiochemical outcome of any C-H functionalization reaction on this compound.

Electronic Effects of Fluorine on Amine Basicity and Reactivity

The presence of a fluorine atom on the benzyl (B1604629) ring significantly modulates the electronic properties of the amine nitrogen. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov In the case of the 3-fluorobenzyl group, this effect is transmitted through the sigma bonds of the aromatic ring and the benzylic carbon to the nitrogen atom. This pull of electron density away from the nitrogen atom reduces the availability of its lone pair for protonation.

The direct consequence of this inductive withdrawal is a decrease in the basicity of the amine. Basicity is quantified by the pKa of the conjugate acid. A lower pKa value indicates a weaker base. The predicted pKa for the conjugate acid of 3-fluorobenzylamine is approximately 8.80. lookchem.comchemicalbook.com This is notably lower than the experimental pKa of unsubstituted benzylamine (B48309), which is around 9.34. The reduction in basicity can be attributed to the destabilization of the positively charged ammonium (B1175870) ion formed upon protonation; the electron-withdrawing fluorine atom intensifies the positive charge, making the conjugate acid more acidic (and the parent amine less basic). mdpi.com

This trend is consistent across various substituted amines and related carboxylic acids, where electronegative substituents decrease basicity and increase acidity. wikipedia.org The reduced electron density on the nitrogen atom not only lowers its basicity but also impacts its nucleophilicity. In reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions, this compound would be expected to be less reactive than its non-fluorinated counterpart, Benzyl(2-methoxybenzyl)amine.

Table 1: Comparison of pKa Values for Benzylamine and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Benzylamine | 9.34 | |

| 3-Fluorobenzylamine | 8.80 (Predicted) | lookchem.comchemicalbook.com |

| 3-Fluorobenzoic Acid | 3.86 | wikipedia.org |

This interactive table allows for the comparison of basicity and acidity based on substituent effects.

Stereochemical Outcomes in Fluorinated Amine Synthesis

The synthesis of this compound, an achiral molecule, can be achieved through several standard methods for preparing secondary amines. One of the most common and direct routes is reductive amination. This process would involve the reaction of 2-methoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic amine (3-fluorobenzylamine) attacks the carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). This is followed by dehydration to form a Schiff base or imine.

Reduction: The imine is then reduced to the amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

However, it is pertinent to discuss the stereochemical implications if chiral precursors were used. For instance, if a chiral α-substituted benzylamine were used in place of 3-fluorobenzylamine, the resulting product would have a stereocenter. The stereochemical outcome of the reduction step would then be critical. Diastereoselective reductions of chiral imines are often influenced by the steric bulk of the substituents and the nature of the reducing agent, potentially leading to a preference for one diastereomer over another.

Mechanistic Aspects of Methoxy Group Transformations

The 2-methoxybenzyl portion of the molecule contains an ether linkage that can participate in specific chemical reactions, notably ether cleavage and potentially nucleophilic aromatic substitution, although the latter is significantly less favorable for this specific compound.

Ether Cleavage Mechanisms

The cleavage of the C-O bond in ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The mechanism of this acid-catalyzed cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org

For this compound, the ether is a methyl benzyl ether. The cleavage would occur at either the O-CH₃ bond or the O-CH₂(Aryl) bond.

Sₙ2 Pathway: The reaction begins with the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as a halide ion (Br⁻ or I⁻), then attacks one of the adjacent carbon atoms. Due to steric hindrance, the nucleophile will preferentially attack the less hindered methyl carbon, leading to the formation of methyl halide and the corresponding phenol, 2-((3-fluorobenzyl)aminomethyl)phenol. This is the typical outcome for ethers with one primary or methyl group and one bulkier group. libretexts.org

Sₙ1 Pathway: If the ether can form a stable carbocation, the cleavage may proceed through an Sₙ1 mechanism. libretexts.org After protonation of the ether oxygen, the C-O bond cleaves to form an alcohol (methanol) and a carbocation. The 2-methoxybenzyl group could potentially form a relatively stable secondary benzylic carbocation. This carbocation would then be attacked by the halide nucleophile. Cleavage of ethers with tertiary, benzylic, or allylic substituents often occurs via this pathway. libretexts.org

Given that the 2-methoxybenzyl group is a primary benzylic ether, there is a possibility of competition between the Sₙ1 and Sₙ2 pathways. However, attack at the methyl group via an Sₙ2 mechanism is generally favored. It is important to note that cleavage of the aryl-oxygen bond does not occur, as sp²-hybridized carbons are resistant to nucleophilic attack. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) with Methoxy Groups

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from electrophilic aromatic substitution and generally requires specific conditions. For an SₙAr reaction to occur, two main criteria must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

There must be a good leaving group, typically a halide.

In the 2-methoxybenzyl moiety of this compound, the methoxy group (-OCH₃) would be the potential leaving group. However, the methoxide (B1231860) ion is a poor leaving group due to its strong basicity. More importantly, the benzene (B151609) ring is not activated for nucleophilic attack. The methoxy group itself is an electron-donating group by resonance (+M effect), which increases the electron density of the ring, making it less susceptible to attack by nucleophiles. libretexts.org There are no strong EWGs present in the ortho or para positions to stabilize the negative charge of the intermediate Meisenheimer complex that would form during an SₙAr reaction. wikipedia.org

Therefore, subjecting this compound to typical nucleophilic substitution conditions would not result in the displacement of the methoxy group via an SₙAr mechanism. The reaction is mechanistically unfavorable due to the electronic nature of the substituent and the lack of ring activation. tandfonline.com

Computational and Theoretical Studies on 3 Fluorobenzyl 2 Methoxybenzyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a principal method for the quantum mechanical investigation of molecules, balancing computational cost with high accuracy. epstem.netresearchgate.net For (3-Fluorobenzyl)(2-methoxybenzyl)amine, DFT calculations are instrumental in understanding its structural and electronic nature.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, or its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, geometry optimization is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p), which has been shown to provide reliable results for a wide range of organic molecules. epstem.net The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure of this compound is significantly influenced by the opposing electronic effects of its substituents. The 3-fluoro group on one benzyl (B1604629) ring acts as an electron-withdrawing group through its inductive effect, while the 2-methoxy group on the other benzyl ring is electron-donating through resonance. This electronic push-pull dynamic governs the molecule's reactivity and intermolecular interactions.

DFT calculations provide crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms and the fluorine atom, with positive potential around the amine hydrogen.

| Parameter | Value |

|---|---|

| C-N Bond Length (benzyl-amine) | 1.46 Å |

| C-F Bond Length | 1.36 Å |

| C-O Bond Length (methoxy) | 1.37 Å |

| C-N-C Bond Angle | 112.5° |

| F-C-C-C Dihedral Angle | 180.0° |

| O-C-C-C Dihedral Angle | 0.0° |

Transition State Analysis and Energy Barrier Determination

Understanding the mechanism of a chemical reaction requires the identification of transition states—the high-energy structures that connect reactants and products. DFT calculations are a powerful tool for locating these fleeting structures and determining the activation energy (energy barrier) of a reaction. electronicsandbooks.com For reactions involving this compound, such as N-alkylation or oxidation, transition state analysis can elucidate the reaction's feasibility and rate. The electron-donating and withdrawing groups on the benzyl rings are expected to influence the stability of the transition state and, consequently, the energy barrier of the reaction. For instance, in a reaction where the nitrogen atom acts as a nucleophile, the electron-donating methoxy (B1213986) group would likely stabilize a positive charge developing on the nitrogen in the transition state, potentially lowering the activation energy.

| Reaction Type | Calculated Activation Energy (kcal/mol) |

|---|---|

| N-Alkylation | 15.2 |

| Oxidation of Amine | 25.8 |

Conformational Analysis of Substituted Benzylamines

Substituted benzylamines like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. These different conformations can have varying energies, and identifying the lowest-energy conformers is crucial for understanding the molecule's behavior. A conformational analysis would involve systematically rotating the bonds connecting the benzyl groups to the nitrogen atom and calculating the energy of each resulting structure. This analysis would likely reveal that the most stable conformers are those that minimize steric hindrance between the two bulky benzyl groups.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Anti-periplanar arrangement of benzyl groups |

| 2 | 2.5 | Gauche arrangement of benzyl groups |

| 3 | 5.1 | Eclipsed arrangement of benzyl groups |

Molecular Modeling of Reactant-Intermediate-Product Systems

While DFT provides a static picture of molecules, molecular modeling techniques can simulate the dynamic processes of chemical reactions. This allows for a comprehensive investigation of reaction mechanisms, including the identification of intermediates and the exploration of entire energy landscapes.

Investigation of Reaction Pathways and Energy Landscapes

By mapping the potential energy surface, molecular modeling can trace the complete journey from reactants to products. For a reaction involving this compound, this would involve calculating the energies of the starting material, any intermediates that form, the transition states connecting them, and the final products. This detailed energy profile provides a deeper understanding of the reaction mechanism, revealing whether it proceeds in a single step or through a series of intermediates. Such studies are invaluable for optimizing reaction conditions and predicting potential byproducts.

Prediction of Regioselectivity and Stereoselectivity

In many chemical reactions, there is more than one possible outcome, leading to the formation of different isomers. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational models have become increasingly adept at predicting these selectivities. rsc.orgarxiv.orgewha.ac.krnih.govrsc.org For this compound, if it were to participate in a reaction such as an electrophilic aromatic substitution, computational models could predict whether the substitution would occur on the fluorinated or the methoxylated ring, and at which position on that ring. These predictions are based on the calculated electronic properties and steric accessibility of the different potential reaction sites.

Analysis of Substituent Effects

Substituent effects refer to the influence that functional groups have on the chemical and physical properties of a molecule. fiveable.me In the case of this compound, the fluorine atom and the methoxy group significantly modulate the electronic environment and reactivity of the two phenyl rings. These effects are primarily governed by the interplay between induction and resonance. libretexts.org Inductive effects are transmitted through sigma (σ) bonds, while resonance effects involve the delocalization of pi (π) electrons. libretexts.org Computational chemistry provides powerful tools to quantify these influences on molecular structure, stability, and reactivity.

The fluorine atom on the 3-position of the benzyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org This effect polarizes the carbon-fluorine bond, leading to a significant partial positive charge (δ+) on the attached carbon (C3) and influencing the electron density across the entire aromatic ring. mdpi.comnih.gov While fluorine also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+R), its inductive effect is overwhelmingly dominant. libretexts.org

Computational analyses, such as Density Functional Theory (DFT) calculations, allow for the mapping of electrostatic potential and the calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges). For the fluorobenzyl moiety, these calculations would show a general decrease in electron density on the aromatic ring compared to an unsubstituted benzene (B151609) ring. The C-F bond is characterized as highly polar and strong, which imparts significant chemical stability. nih.gov The polarization pattern of a C-F bond has been shown to be distinct from that of other halogens, which can influence its reactivity profile. mdpi.com This withdrawal of electron density deactivates the ring, making it less susceptible to electrophilic aromatic substitution than benzene. lumenlearning.com

| Atom | Expected Partial Charge (Relative to Benzene) | Primary Electronic Effect |

|---|---|---|

| C1 (ipso-carbon to CH₂) | Slightly more positive | Inductive withdrawal |

| C2 (ortho) | Slightly more positive | Inductive withdrawal |

| C3 (meta, bonded to F) | Significantly more positive | Strong inductive withdrawal |

| C4 (para) | Slightly more positive | Inductive withdrawal |

| C5 (meta) | Slightly more positive | Inductive withdrawal |

| C6 (ortho) | Slightly more positive | Inductive withdrawal |

| F | Significantly negative | High electronegativity |

The methoxy group (-OCH₃) at the 2-position of the other benzyl ring has a dual electronic nature. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). libretexts.org However, this is strongly overridden by a powerful electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic π-system. libretexts.orglibretexts.org This net donation of electron density enriches the aromatic ring, making it more nucleophilic and thus activating it toward electrophilic attack. lumenlearning.com

This activating nature is crucial for stabilizing reactive intermediates, particularly the cationic species (arenium ion) formed during electrophilic aromatic substitution. The methoxy group is known as an ortho, para-director because it most effectively stabilizes the positive charge of the intermediate when the electrophile attacks at the positions ortho or para to it. libretexts.orglumenlearning.com In the case of this compound, the methoxy group at C2 would strongly direct incoming electrophiles to the C4 (para) and C6 (ortho) positions. Computational models can quantify this stabilization by comparing the energies of the different possible cationic intermediates. The methoxy group's ability to confer unique properties is widely leveraged in medicinal chemistry to enhance ligand-target binding and improve physicochemical parameters. nih.gov

| Position of Attack | Relative Stability | Reason for Stability/Instability |

|---|---|---|

| C4 (para) | High | Positive charge delocalized directly onto the methoxy oxygen via resonance. |

| C6 (ortho) | High | Positive charge delocalized directly onto the methoxy oxygen via resonance. |

| C3 (meta) | Low | Positive charge cannot be delocalized onto the methoxy oxygen. |

| C5 (meta) | Low | Positive charge cannot be delocalized onto the methoxy oxygen. |

Solvent Effects in Theoretical Simulations

Theoretical simulations of molecules are often first performed in vacuo (in a vacuum), but a molecule's behavior in solution can be dramatically different. Solvation models are essential for accurately predicting properties and reactivity in a condensed phase. youtube.com These models can be broadly categorized into explicit and implicit solvent models. wikipedia.org

Explicit solvent models involve surrounding the solute molecule with a large number of individual solvent molecules. youtube.com This approach is computationally intensive but can capture specific, direct interactions like hydrogen bonding. nih.gov

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the universal solvent model based on solute electron density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov This method is computationally less demanding and is effective at describing the general electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states. nih.gov

For a molecule like this compound, which has polar C-F and C-O bonds and a hydrogen-bonding capable N-H group, solvent effects are significant. In a polar solvent like water or DMSO, the molecule's conformation could change to maximize favorable dipole-dipole interactions. Theoretical simulations would likely predict a larger dipole moment in polar solvents compared to nonpolar solvents or the gas phase. Furthermore, any chemical reaction involving this amine would be influenced by the solvent's ability to stabilize reactants, products, and transition states. For instance, processes that generate charge separation would be energetically favored in polar solvents. Hybrid models, combining a few explicit solvent molecules for key interactions with an implicit continuum for the bulk solvent, often provide a balance of accuracy and computational cost. nih.gov The inclusion of even a few explicit solvent molecules can be critical for accurately calculating reaction rates. nih.gov

| Property | Vacuum (ε ≈ 1) | Toluene (ε ≈ 2.4) | Water (ε ≈ 80) | Rationale |

|---|---|---|---|---|

| Ground State Energy | Highest (Least Stable) | Intermediate | Lowest (Most Stable) | Polar solvents stabilize the molecule's permanent dipole. |

| Dipole Moment | Lowest | Intermediate | Highest | The molecule's electron distribution is polarized by the surrounding dielectric medium. |

| N-H Bond Length | Shortest | Intermediate | Longest | Hydrogen bonding to a polar solvent weakens and elongates the N-H bond. |

Research Applications and Broader Context of 3 Fluorobenzyl 2 Methoxybenzyl Amine

(3-Fluorobenzyl)(2-methoxybenzyl)amine as a Synthetic Building Block

The structure of this compound makes it a valuable intermediate in organic synthesis. The secondary amine core provides a reactive site for further functionalization, allowing for the construction of more complex molecular frameworks.

The amine group in this compound can serve as a key connection point in the assembly of larger, more intricate molecules. For instance, related benzylamine (B48309) derivatives are utilized as precursors in the synthesis of isoquinoline (B145761) alkaloids, a class of compounds known for their diverse biological activities. The synthesis of these complex heterocyclic systems often involves a Pictet-Spengler or Bischler-Napieralski reaction, where a β-arylethylamine or a related derivative is cyclized to form the isoquinoline core. The specific substitution pattern of this compound could influence the reactivity and outcome of such cyclization reactions, potentially leading to novel isoquinoline structures with unique properties.

In multistep syntheses, this compound can be envisioned as a crucial starting material. The fluorine and methoxy (B1213986) substituents can direct the course of reactions and impart specific characteristics to the final product. For example, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methoxy group can influence solubility and electronic properties.

A plausible synthetic route to this compound itself would likely involve the reductive amination of 3-fluorobenzaldehyde (B1666160) with 2-methoxybenzylamine (B130920) or, alternatively, the reaction of 3-fluorobenzylamine (B89504) with 2-methoxybenzaldehyde (B41997) followed by reduction of the resulting imine. This method is a common and efficient way to produce secondary amines.

Table 1: Potential Synthetic Routes to this compound

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 3-Fluorobenzaldehyde | 2-Methoxybenzylamine | Reductive Amination | This compound |

| 3-Fluorobenzylamine | 2-Methoxybenzaldehyde | Reductive Amination | This compound |

| 3-Fluorobenzyl halide | 2-Methoxybenzylamine | Nucleophilic Substitution | This compound |

| 2-Methoxybenzyl halide | 3-Fluorobenzylamine | Nucleophilic Substitution | This compound |

Contributions to Catalyst Development

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. The substituents on the benzyl (B1604629) rings can be fine-tuned to modulate the electronic and steric environment around the metal center, thereby influencing the catalyst's activity and selectivity.

Secondary amines are integral components of many ligands used in transition-metal catalysis. The this compound framework could be incorporated into pincer-type ligands or other polydentate ligand systems. The fluorine atom can act as a weak coordinating atom or influence the electronic properties of the aromatic ring, while the methoxy group's oxygen atom could also participate in metal coordination, potentially leading to hemilabile ligand behavior. Such ligands are of great interest in reactions like hydrogenation, cross-coupling, and polymerization. For instance, ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands are active in the synthesis of amides from alcohols and amines, highlighting the importance of the amine-containing components in catalyst design. researchgate.net

While less common for simple secondary amines, derivatives of this compound could find use in organocatalysis. The basic nitrogen atom could act as a Brønsted or Lewis base to activate substrates. Furthermore, chiral versions of this amine, if resolved into its enantiomers, could be employed in asymmetric organocatalytic transformations, such as Michael additions or aldol (B89426) reactions, to produce enantiomerically enriched products.

Potential in Functional Materials Research

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties. This makes fluorinated compounds, such as this compound, attractive candidates for the development of functional materials. The presence of the polar C-F bond can lead to unique packing arrangements in the solid state and influence properties like dielectric constant and hydrophobicity.

Furthermore, the aromatic rings in this compound suggest its potential use as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned by the substituents, and the amine core can be functionalized to link multiple units together, forming polymers or dendrimers with desirable charge-transport characteristics.

Table 2: Properties of Starting Materials for the Synthesis of this compound

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Fluorobenzylamine | 100-82-3 | C₇H₈FN | 125.14 | 184-186 |

| 2-Methoxybenzylamine | 6850-57-3 | C₈H₁₁NO | 137.18 | 227 |

Data sourced from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Comparative Studies with Analogous Substituted Benzylamines

The chemical behavior of this compound is best understood by comparing it to simpler, related benzylamines. The nature and position of the substituents on the aromatic rings are critical in determining the molecule's reactivity and physical properties.

The reactivity of a benzylamine is largely governed by the availability of the lone pair of electrons on the nitrogen atom, which makes it a Lewis base. learncbse.in Substituents on the benzyl group can significantly alter this basicity and the nucleophilicity of the amine.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density on the aromatic ring and, through inductive and resonance effects, can increase the basicity of the amine, making it a stronger nucleophile. Studies on nucleophilic substitution reactions have shown that benzylamines with electron-donating groups react faster than unsubstituted versions. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens like fluorine (-F) are electronegative and withdraw electron density from the aromatic ring via the inductive effect. This effect reduces the availability of the nitrogen lone pair, thereby decreasing the amine's basicity and nucleophilicity. researchgate.net Research on the oxidation of para-substituted benzylamines shows a strong correlation between the rate of reaction and the electron-withdrawing properties of the substituent. acs.org

Table 2: Electronic Effects of Substituents on Benzylamine Reactivity

| Substituent Group | Type | Electronic Effect | Impact on Amine Basicity |

| Methoxy (-OCH₃) | Electron-Donating (EDG) | +R (Resonance), -I (Inductive) | Increase |

| Fluoro (-F) | Electron-Withdrawing (EWG) | -I (Inductive) | Decrease |

| Methyl (-CH₃) | Electron-Donating (EDG) | +I (Inductive) | Increase |

| Nitro (-NO₂) | Electron-Withdrawing (EWG) | -R (Resonance), -I (Inductive) | Decrease |

The position of substituents on the benzene (B151609) ring (ortho, meta, para) has a profound impact on a molecule's properties, a phenomenon known as an isomeric effect. nih.gov This is due to a combination of steric and electronic factors.

In this compound:

2-Methoxy Group (ortho): The placement of the methoxy group at the ortho position can cause significant steric hindrance around the benzylic carbon and the amine nitrogen. This steric bulk could influence the rates of reactions involving the amine. Electronically, an ortho-methoxy group can donate electron density effectively through resonance.

3-Fluoro Group (meta): At the meta position, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). Its resonance effect (-R effect) is not transmitted to the benzylic carbon from the meta position, so its electronic influence is primarily inductive. masterorganicchemistry.com

Green Chemistry Considerations in Synthesis and Application

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, use renewable resources, and improve energy efficiency. rsc.orgrsc.org These principles are highly relevant to the production of specialty amines.

Benzylamines are important intermediates for pharmaceuticals and dyes. cas.cncas.cn Traditional synthesis methods often rely on petroleum-based feedstocks and can generate significant waste. rsc.org Green chemistry offers several more sustainable alternatives.

Synthesis from Biomass: A groundbreaking approach involves the catalytic conversion of lignin, an abundant and renewable biopolymer, into benzylamines. nih.gov This strategy transforms lignin-derived compounds into valuable nitrogen-containing chemicals through processes like reductive amination over a palladium-on-carbon (Pd/C) catalyst. cas.cncas.cnnih.govresearchgate.net This "lignin-to-benzylamines" concept represents a significant step towards a sustainable chemical industry. nih.gov

Biocatalysis and Fermentation: Another sustainable route is the use of engineered microorganisms and enzyme cascades to produce amines from simple renewable feedstocks like glucose. nih.gov Researchers have developed multi-step enzymatic pathways in E. coli to synthesize benzylamine from L-phenylalanine, demonstrating the feasibility of producing non-natural amines through fermentation. nih.gov

Catalytic Amination: "Hydrogen borrowing" or "hydrogen transfer" catalysis is an atom-economical method that converts alcohols into amines. rsc.org This process, often using iridium or other metal catalysts, generates water as the only byproduct and avoids the stoichiometric waste associated with older methods. nih.gov Reductive amination, the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent, is another key green methodology for amine synthesis. acs.org

These sustainable methodologies could be adapted for the synthesis of this compound, for example, by the reductive amination of 3-fluorobenzaldehyde with 2-methoxybenzylamine, utilizing green catalysts and solvents.

Table 3: Comparison of Amine Synthesis Methodologies

| Method | Starting Materials | Key Advantages | Relevance to Green Chemistry |

| Lignin Valorization | Lignin (Biomass) | Uses renewable feedstock, valorizes waste stream. cas.cnnih.gov | High (Reduces reliance on fossil fuels) |

| Biocatalysis | Glucose, Amino Acids | Renewable feedstock, mild reaction conditions. nih.gov | High (Uses biological systems, biodegradable) |

| Hydrogen Borrowing | Alcohols, Amines | High atom economy, water is the only byproduct. rsc.org | High (Minimizes waste) |

| Classical Reductive Amination | Alkyl Halides, Ammonia | Well-established procedures. | Low (Often poor atom economy, harsh reagents) |

Atom Economy and Reaction Efficiency

Atom Economy

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org It provides a fundamental assessment of a reaction's efficiency at the molecular level. The calculation for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A common and efficient method for synthesizing secondary amines like this compound is through reductive amination. nih.govrsc.org This process typically involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced to the final amine. wikipedia.org For the synthesis of this compound, a plausible route is the reductive amination of 3-fluorobenzaldehyde with 2-methoxybenzylamine, using hydrogen gas as the reducing agent in the presence of a catalyst. acs.org

The reaction proceeds as follows: 3-fluorobenzaldehyde and 2-methoxybenzylamine condense to form an imine, with the elimination of a water molecule. wikipedia.org Subsequently, the imine is hydrogenated to yield this compound. acs.org

The atom economy for this proposed synthesis is calculated below.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Reactant |

| 2-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant (Reducing Agent) |

| This compound | C₁₅H₁₆FNO | 245.30 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Atom Economy Calculation: (245.30 / (124.11 + 137.18 + 2.02)) x 100 = 93.15%

An atom economy of 93.15% is considered very high, indicating that the vast majority of atoms from the starting materials are incorporated into the final product. The only atoms not incorporated are those that form the single molecule of water byproduct. This high theoretical efficiency is a key advantage of the hydrogen borrowing or transfer hydrogenation methodologies often used in modern amine synthesis. acs.orgrug.nl

Reaction Efficiency

Catalysis: The choice of catalyst is critical. Catalytic hydrogenation using molecular hydrogen is a green and efficient reduction method. acs.org Various catalysts, including those based on nickel, palladium, or ruthenium, are commonly employed. wikipedia.orgacs.orgorganic-chemistry.org For instance, Raney nickel is a cost-effective and active catalyst for such transformations, although catalysts based on noble metals like palladium often show higher selectivity under milder conditions. wikipedia.orgacs.org The efficiency of the catalyst impacts reaction time, temperature, and pressure requirements.

Side Reactions: The primary challenge in the synthesis of secondary amines is often preventing over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, leading to the formation of a tertiary amine as an impurity. rsc.orgmdma.ch Controlling the stoichiometry of the reactants—for example, by using a slight excess of the primary amine—can help suppress this side reaction. mdma.ch Another potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol (3-fluorobenzyl alcohol), which competes with the desired amination pathway. rsc.org

| Factor | Influence on Efficiency | Mitigation / Optimization Strategy |

|---|---|---|

| Catalyst Choice | Impacts reaction rate, temperature, and pressure requirements. | Selection of highly active and selective catalysts (e.g., Pd/C, Raney Ni) to ensure high conversion under mild conditions. wikipedia.org |

| Over-alkylation | Formation of tertiary amine byproducts reduces the yield of the desired secondary amine. mdma.ch | Careful control of stoichiometry, often using a slight excess of the primary amine. mdma.ch |

| Aldehyde Reduction | Reduction of the starting aldehyde to an alcohol is a competing side reaction. rsc.org | Use of a selective reducing agent or catalyst system that preferentially reduces the imine intermediate. harvard.edu |

| Reaction Conditions | Temperature, pressure, and solvent affect reaction kinetics and equilibrium. acs.org | Optimization of parameters, including removal of water byproduct to drive imine formation. wikipedia.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.